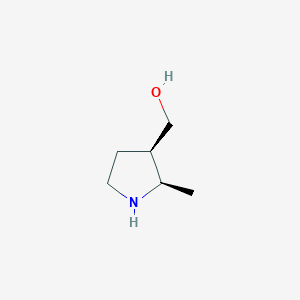

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol

Description

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol is a chiral pyrrolidine derivative featuring a methyl group at the 2-position and a hydroxymethyl group at the 3-position of the five-membered ring. Its molecular formula is C₆H₁₃NO (molecular weight: 115.17 g/mol), and the (2R,3R) stereochemistry confers distinct spatial and electronic properties critical for interactions in chiral environments, such as enzyme binding sites or asymmetric catalysis . This compound is structurally related to bioactive pyrrolidine derivatives, which are common motifs in pharmaceuticals and agrochemicals due to their conformational rigidity and hydrogen-bonding capabilities.

Properties

IUPAC Name |

[(2R,3R)-2-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZHCNQZSJKZPA-RITPCOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: undergoes various types of reactions:

Oxidation: Oxidation of the secondary alcohol group can yield the corresponding ketone or carboxylic acid.

Reduction: Further reduction can lead to the formation of the corresponding amine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions: Reagents such as chromic acid (H2CrO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various alkyl halides for substitution reactions are commonly used.

Major Products Formed: The major products include ketones, carboxylic acids, amines, and various substituted derivatives.

Scientific Research Applications

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol: has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is utilized in the development of drugs targeting various diseases, including neurological disorders and cardiovascular conditions.

Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, metabolism, or neurotransmission.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Features of Analogs

Key Observations:

- Stereochemistry : The (2R,3R) configuration in the target compound contrasts with (3R,4R) in , leading to divergent spatial arrangements of functional groups.

- Aromatic vs. Aliphatic Groups : Pyridyl-substituted analogs (e.g., ) introduce aromaticity, enhancing solubility in polar solvents and enabling π-π interactions absent in the aliphatic target compound.

Table 2: Comparative Properties

Notes:

- The target compound’s hydroxymethyl group enhances hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors.

- Pyridyl-containing analogs (e.g., ) exhibit antiviral activity, as seen in oxadiazole derivatives targeting viral proteases .

Biological Activity

(2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol, a compound with the molecular formula C6H13NO, is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. Its structural formula can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 113.17 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

| LogP | Not specified |

Antiviral Activity

Research indicates that derivatives of pyrrolidine, including (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol, exhibit promising antiviral properties. Specifically, studies have shown that such compounds can act as inhibitors of HIV-1 protease, an essential enzyme for viral replication.

Inhibitors containing pyrrolidinone structures have demonstrated significant potency against HIV-1 protease with Ki values in the low nanomolar range. For instance, one study reported an inhibitor with a Ki of 99 pM, suggesting that modifications to the pyrrolidine structure can enhance antiviral efficacy significantly .

Anticancer Potential

The compound's biological activity extends to anticancer properties. Pyrrolidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways associated with growth and survival.

Case Study: Antileukemic Activity

One notable case study focused on the antileukemic effects of similar pyrrolidine derivatives. The study revealed that these compounds could inhibit protein synthesis at the ribosomal level, leading to reduced viability of leukemia cells . This suggests that (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol may possess similar properties worth exploring.

Neuroprotective Effects

Emerging evidence suggests that pyrrolidine derivatives may also exhibit neuroprotective effects. Research indicates that certain compounds can modulate neurotransmitter systems and provide protection against neurodegenerative processes. The exact mechanisms remain under investigation but may involve antioxidant properties or modulation of neuroinflammatory responses.

The biological activities of (2R,3R)-(2-Methyl-pyrrolidin-3-yl)-methanol are likely mediated through several mechanisms:

- Enzyme Inhibition : As noted in antiviral studies, the compound may inhibit key enzymes involved in viral replication and cancer cell metabolism.

- Cell Signaling Modulation : It may affect signaling pathways related to cell growth and apoptosis.

- Antioxidant Activity : Potential antioxidant properties could protect cells from oxidative stress.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibition of HIV-1 protease and other enzymes |

| Cell Signaling Modulation | Alteration of pathways involved in cell survival |

| Antioxidant Activity | Protection against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.